4-Cyclohexylcyclohexanol
Description
Significance and Research Context of Alicyclic Alcohols
Alicyclic alcohols, which are compounds containing a hydroxyl group attached to a saturated cyclic hydrocarbon ring, represent a significant class of molecules in organic chemistry. mmsl.cz These compounds are not merely of academic interest; they are frequently utilized as key starting materials (synthons) in complex organic syntheses and serve as important raw materials in the chemical industry. mmsl.cz Their utility extends to the production of pharmaceuticals and fragrances. mmsl.cz The polarity imparted by the hydroxyl group allows these alcohols to engage in hydrogen bonding, influencing their physical properties and reactivity. mmsl.cz Many alicyclic alcohols are also found in nature and can exhibit biological activity. mmsl.cz The study of these compounds, including their structure-activity relationships, is an active area of research, with investigations into their potential as eco-friendly insecticidal agents. researchgate.net
Historical Perspectives on Related Cyclohexyl Compounds
The understanding of cyclohexyl compounds is built on foundational concepts in stereochemistry. In 1890, Hermann Sachse first proposed the non-planar "chair" and "boat" conformations of the cyclohexane (B81311) ring, which was a crucial insight into the three-dimensional structure of such molecules. wikipedia.org Early chemical investigations in the 20th century further explored the synthesis and properties of substituted cyclohexanes. A notable study in 1948 detailed the preparation and determination of the configuration of the geometric isomers of 4-phenylcyclohexanol (B47007) and 4-cyclohexylcyclohexanol (B1359936). acs.orgacs.org This work highlighted the challenges in separating and identifying the cis and trans isomers due to their similar physical properties. acs.org The development of catalysts, such as Raney nickel, was instrumental in synthesizing these compounds, for instance, through the hydrogenation of p-hydroxydiphenyl. acs.org The historical development of related heterocyclic chemistries, like those involving thiophene, also contributed to the broader understanding and synthetic methodologies applicable to complex cyclic compounds.
Current Research Trajectories for this compound
Contemporary research on this compound is multifaceted. The compound serves as a model for studying the properties and interactions of cyclohexanols, contributing to the fundamental advancement of chemical knowledge. lookchem.com A significant area of investigation involves its synthesis, with a focus on developing more efficient, environmentally friendly routes with high yields and selectivity, suitable for industrial-scale production. google.com Another research direction is the functionalization of this compound to create novel derivatives with enhanced or specific properties for various applications. Furthermore, the biological activity of this compound and related compounds is under examination, particularly their potential estrogenic activity, which is relevant for environmental and toxicological assessments. oup.comoup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKMHDZOVNDWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040722 | |
| Record name | 4-Cyclohexylcyclohexanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2433-14-9, 7335-11-7, 7335-42-4 | |
| Record name | [Bicyclohexyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Cyclohexylcyclohexanol | |
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| Record name | 4-Cyclohexylcyclohexanol, cis- | |
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| Record name | 4-Cyclohexylcyclohexanol, trans- | |
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| Record name | 4-Cyclohexylcyclohexanol | |
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| Record name | 4-Cyclohexylcyclohexanol | |
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| Record name | 4-cyclohexylcyclohexanol | |
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| Record name | 4-CYCLOHEXYLCYCLOHEXANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 4-CYCLOHEXYLCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895YPF8KUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 4 Cyclohexylcyclohexanol and Its Analogues
Stereoselective Synthesis Approaches
Stereoselectivity is a critical consideration in the synthesis of cyclohexanol (B46403) derivatives, as the spatial arrangement of substituents significantly influences the compound's properties and biological activity.
Enantioselective and Diastereoselective Routes
The creation of specific stereoisomers of 4-cyclohexylcyclohexanol (B1359936) and its analogues often necessitates the use of enantioselective and diastereoselective synthetic strategies. These methods aim to produce a single, desired stereoisomer out of many possibilities.
Recent advancements have highlighted the use of chiral catalysts and auxiliaries to guide the stereochemical outcome of reactions. For instance, the asymmetric synthesis of substituted cyclohexanols has been achieved with high diastereoselectivity (dr >99:1) and enantioselectivity (up to 98% ee) through tandem Henry-Michael reactions catalyzed by specific guanidines. acs.org Similarly, organocatalytic cascade reactions, such as the double Michael reaction between curcumin (B1669340) and 2-arylidene-1,3-indandiones using quinine (B1679958) as a catalyst, have yielded multicyclic spiro-1,3-indandiones with notable enantioselectivity and diastereoselectivity. d-nb.infonih.gov
Furthermore, the synthesis of highly functionalized cyclohexanones, precursors to cyclohexanols, has been accomplished with excellent diastereoselectivity through cascade double and triple Michael reactions of curcumins with arylidenemalonates. d-nb.info These reactions often employ phase-transfer catalysts to facilitate the process. d-nb.infobeilstein-journals.org The inherent steric hindrance of bulky groups in the reactants can also drive self-diastereoselectivity, leading to the preferential formation of one enantiomeric pair out of many possibilities. researchgate.net
The exploitation of β-hydroxysulfoxide fragments in enantiomerically pure [(p-tolylsulfinyl)methyl]-p-quinols has enabled chemo- and stereocontrolled conjugate additions, leading to the enantioselective synthesis of polyoxygenated cyclohexanes and cyclohexenes. researchgate.net The stereochemical outcome of these reactions is often influenced by the specific substitution patterns on the substrates. researchgate.net
| Reaction Type | Catalyst/Reagent | Key Feature | Stereoselectivity |
| Tandem Henry-Michael | Misaki-Sugimura guanidine | Asymmetric synthesis of trisubstituted cyclohexanols | dr >99:1, up to 98% ee acs.org |
| Cascade Double Michael | Quinine | Synthesis of multicyclic spiro-1,3-indandiones | Moderate yields with enantioselectivity and diastereoselectivity d-nb.infonih.gov |
| Cascade Double/Triple Michael | Phase-transfer catalyst | Synthesis of highly functionalized cyclohexanones | Excellent diastereoselectivity d-nb.infobeilstein-journals.org |
| Conjugate Addition | [(p-tolylsulfinyl)methyl]-p-quinols | Enantioselective synthesis of polyoxygenated cyclohexanes | High chemo- and stereocontrol researchgate.net |
Control of Isomerism in Cyclohexanol Synthesis
Controlling the formation of cis and trans isomers is a fundamental challenge in cyclohexanol synthesis. The relative orientation of the hydroxyl group and other substituents on the cyclohexane (B81311) ring dictates the isomer produced.
One effective strategy for controlling isomerism is the stereoselective reduction of a ketone precursor. For example, the reduction of 2-cyclohexylcyclohexanone (B167041) can yield 2-cyclohexylcyclohexanol (B1582334). The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting alcohol. For instance, the reduction of substituted cyclohexenones to axial and equatorial alcohols has been achieved with excellent diastereoselectivity by carefully selecting the hydride source, which exerts steric control. beilstein-journals.org
Enzymatic methods also offer a high degree of control over isomerism. By combining a keto reductase (KRED) and an amine transaminase (ATA) in a one-pot system, both cis- and trans-4-aminocyclohexanol (B47343) can be synthesized with good to excellent diastereomeric ratios. d-nb.inforesearchgate.net The modularity of this system allows for the selection of stereocomplementary enzymes to favor the desired isomer. d-nb.info
Furthermore, photocatalysis in combination with boronic acid has been utilized for the selective epimerization of cyclic trans diols to the less stable cis products, demonstrating another level of isomeric control. organic-chemistry.org
Catalytic Hydrogenation Strategies
Catalytic hydrogenation is a cornerstone of industrial organic synthesis and a key method for producing this compound. This process typically involves the reduction of an aromatic precursor, such as 4-phenylphenol, in the presence of a metal catalyst and hydrogen gas.
A novel five-step synthesis of cis-trans mixed 4-(4'-alkylcyclohexyl)cyclohexanol starts from biphenyl (B1667301) and includes a final catalytic hydrogenation step. google.com A variety of catalysts are effective for this transformation, including Raney nickel, Raney cobalt, and supported catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C). google.commasterorganicchemistry.com The reaction is typically carried out at temperatures between 50-150 °C and pressures of 2-10 MPa. google.com
The choice of catalyst is crucial and can influence the stereoselectivity of the hydrogenation. For example, Crabtree's catalyst, an organoiridium compound, is known for its ability to direct hydrogenation to give trans stereoselectivity. wikipedia.org In contrast, using palladium on carbon in ethanol (B145695) for the hydrogenation of terpen-4-ol favors the cis isomer. wikipedia.org Heterogeneous catalysts like platinum group metals are widely used due to their stability, ease of separation, and high catalytic activity for reducing aromatic rings. drhazhan.comiitm.ac.in
The hydrogenation of 2-cyclohexylcyclohexanone to 2-cyclohexylcyclohexanol is another important application, often performed at elevated temperatures in industrial settings using continuous flow reactors to maximize efficiency.
| Catalyst | Substrate | Product | Key Conditions |
| Raney Ni, Pd/C, Pt/C, etc. | 4-(4'-alkylbenzene)phenol | cis-trans mixed 4-(4'-alkylcyclohexyl)cyclohexanol | 50-150 °C, 2-10 MPa H₂ google.com |
| Crabtree's catalyst | Alkenes with directing groups | trans-hydrogenated products | Homogeneous catalysis wikipedia.org |
| Palladium on Carbon | Terpen-4-ol | cis-hydrogenated product | Heterogeneous catalysis in ethanol wikipedia.org |
| Various | 2-Cyclohexylcyclohexanone | 2-Cyclohexylcyclohexanol | 150-250 °C, continuous flow reactor |
Multi-step Reaction Pathways
The synthesis of this compound and its analogues often involves intricate multi-step reaction sequences that build the carbon skeleton and introduce the desired functional groups.
Friedel-Crafts Reactions in Alkylcyclohexanol Synthesis
Friedel-Crafts reactions are a fundamental tool for attaching alkyl or acyl groups to an aromatic ring, a key step in building the precursors for many cyclohexanol derivatives. wikipedia.org These reactions, catalyzed by strong Lewis acids like aluminum chloride (AlCl₃), are essential for constructing the carbon-carbon bonds that form the basic structure of the target molecules. mt.commasterorganicchemistry.comorganic-chemistry.org
A patented method for synthesizing cis-trans mixed 4-(4'-alkylcyclohexyl)cyclohexanol begins with biphenyl and utilizes a Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640), followed by a Friedel-Crafts alkylation with an olefin. google.com This sequence builds the substituted biphenyl intermediate that is later hydrogenated. The Haworth synthesis, a classic example, employs Friedel-Crafts acylation in a multi-step process to construct polycyclic aromatic systems, which can be precursors to complex cyclohexanols. wikipedia.org
The versatility of Friedel-Crafts reactions has been demonstrated in the total synthesis of numerous natural products and complex bioactive molecules. rsc.org
Reduction and Oxidation Reactions in Cyclohexanol Derivatization
Reduction and oxidation reactions are pivotal for the interconversion of functional groups during the synthesis of cyclohexanol derivatives. The oxidation of a secondary alcohol, such as cyclohexanol itself, yields a ketone (cyclohexanone), a common intermediate in many synthetic pathways. libretexts.orgscribd.com Common oxidizing agents for this transformation include chromic acid (Jones reagent) and Dess-Martin periodinane (DMP). libretexts.orgnih.gov Conversely, the reduction of a ketone is a primary method for producing the corresponding alcohol.
In the synthesis of 4-(4'-alkylcyclohexyl)cyclohexanol from biphenyl, a reduction reaction follows the initial Friedel-Crafts steps, and an oxidation reaction is used to generate a phenol (B47542) intermediate prior to the final hydrogenation. google.com The oxidation can be carried out using an initiator and an acid such as sulfuric acid or phosphoric acid. google.com
The selective oxidation of one alcohol group in a polyol is a significant challenge. Ruthenium-based catalysts have shown selectivity for the oxidation of secondary alcohols over primary alcohols. nih.gov Electrochemical oxidation also presents a controlled method for converting cyclohexanol to cyclohexanone (B45756) under ambient conditions. acs.org
Investigation of By-product Formation and Reaction Mechanisms
The synthesis of this compound and related compounds is often accompanied by the formation of by-products, the nature and quantity of which are dictated by the underlying reaction mechanisms. The acid-catalyzed dehydration of the cyclohexanol moiety is a critical area of study, as it frequently involves carbocation intermediates that can lead to a variety of products.
Carbocation Rearrangements in Cyclohexanol Dehydration
In the acid-catalyzed dehydration of alcohols, the reaction typically proceeds through an E1 or E2 mechanism. The E1 pathway involves the formation of a carbocation intermediate after the loss of a water molecule. labflow.com This carbocation is susceptible to rearrangement if a more stable carbocation can be formed nearby. labflow.comchemistrysteps.com A common rearrangement is the 1,2-hydride shift, where a hydrogen atom with its pair of electrons moves from an adjacent carbon to the positively charged carbon. nau.eduyoutube.com
For instance, in the dehydration of 2-methylcyclohexanol, the initially formed secondary carbocation can rearrange via a hydride shift to a more stable tertiary carbocation. youtube.com This rearranged tertiary carbocation can then lead to the formation of different alkene products, such as 1-methylcyclohexene and methylene (B1212753) cyclohexane, in addition to the product from the unrearranged carbocation (3-methylcyclohexene). youtube.com The driving force for this rearrangement is the increased stability of the tertiary carbocation over the secondary one. chemistrysteps.comyoutube.com
While unsubstituted cyclohexanol itself is less prone to yield rearranged products because a hydride shift would not result in a more stable carbocation, the principle is highly relevant for substituted cyclohexanols. docsity.com The subsequent protonation of the primary alkene product, cyclohexene (B86901), can form a cyclohexyl cation, which may then undergo rapid rearrangement to form methyl cyclopentyl cations, ultimately leading to by-products like 1- and 3-methylcyclopentenes. psu.edu
Influence of Reaction Conditions on Product Distribution
The distribution of products in cyclohexanol dehydration is highly sensitive to the reaction conditions, including temperature, catalyst, and the nature of the solvent. nau.edupsu.edu Traditional dehydration using concentrated acids like sulfuric or phosphoric acid at high temperatures generally favors the E1 pathway and the formation of the most stable alkene (Zaitsev's rule). labflow.comchemistrysteps.com
The use of high-temperature water (HTW) as a reaction medium offers a compelling case study. In the absence of added catalysts, cyclohexanol dehydrates to form cyclohexene as the major product. However, the formation of rearranged by-products is remarkably dependent on the density of the water. psu.edu At 380 °C, low-density conditions yield cyclohexene almost exclusively, whereas high-density conditions promote the formation of methyl cyclopentenes. psu.edu This suggests that at high densities, water facilitates the subsequent protonation of cyclohexene and its rearrangement. psu.edu
The choice of catalyst also plays a pivotal role. Solid acid catalysts, such as H-ZSM-5 zeolite, are used to promote dehydration. nih.gov Studies using these catalysts show that water can promote the catalytic activity by facilitating the formation of hydronium ion clusters within the zeolite channels. nih.gov The reaction over H-ZSM-5 primarily yields cyclohexene, with small amounts of the isomerized by-product 1-methylcyclopentene. nih.gov The reaction kinetics can vary from zero-order to first-order dependence on the cyclohexanol concentration depending on the specific catalyst and conditions. nih.govnih.gov
| Water Density (g/cm³) | Cyclohexanol Conversion (%) | Cyclohexene Yield (%) | Methyl Cyclopentenes Yield (%) |
|---|---|---|---|
| 0.08 | ~10 | ~10 | 0 |
| 0.16 | ~40 | ~38 | ~2 |
| 0.32 | ~90 | ~75 | ~15 |
| 0.64 | ~98 | ~60 | ~38 |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mygreenlab.org These principles are increasingly being applied to the synthesis of this compound and its precursors.
Environmentally Benign Synthetic Protocols
A key focus of green chemistry is the replacement of hazardous reagents and catalysts with safer, more environmentally friendly alternatives. chinayyhg.com In alcohol dehydration, this often means moving away from corrosive and difficult-to-recycle mineral acids like sulfuric acid. acs.org
One of the most promising green protocols is the use of high-temperature water (HTW) or subcritical water. psu.edu Water at elevated temperatures and pressures can act as a solvent, a reactant, and a source of acid catalyst (H₃O⁺), obviating the need for an external acid catalyst. psu.eduacs.org This approach not only simplifies the process but also avoids the environmental burden associated with strong acids. psu.edu
The use of solid, heterogeneous catalysts such as zeolites is another cornerstone of green synthesis. nih.govnih.gov These materials can be easily separated from the reaction mixture and potentially reused, which is a significant advantage over homogeneous catalysts. chinayyhg.com Their defined pore structures can also impart shape selectivity, leading to higher yields of the desired product and minimizing by-product formation. nih.gov
Industrial Scale-Up Considerations
For a synthetic method to be industrially viable, it must be scalable, efficient, and economically feasible. A patented method for synthesizing cis-trans mixed 4-(4'-alkylcyclohexyl)cyclohexanol starts from biphenyl and proceeds through a five-step reaction sequence. google.comgoogle.com This process is designed for industrial production, featuring mild reaction conditions, high selectivity, and good yields. google.com
The scalability of catalyst production is also a critical factor. For instance, methods for preparing Ti-Beta zeolites have been developed that are simple, reproducible, and scalable. nankai.edu.cn One such post-synthesis strategy involves dealuminating a commercial H-Beta zeolite and then impregnating it with a titanium precursor. nankai.edu.cn This type of procedure, which avoids hazardous solvents and complex steps, is advantageous for large-scale industrial applications. nankai.edu.cn The ability to produce robust and active catalysts in large quantities is essential for the commercial implementation of greener catalytic processes.
Spectroscopic Characterization and Advanced Analytical Research
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (MS) is a cornerstone technique for determining the elemental composition and structure of 4-cyclohexylcyclohexanol (B1359936). It measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the calculation of an exact molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a robust analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify substances within a sample. oregonstate.edu In this technique, the sample is first vaporized and separated into its components within a capillary column in the gas chromatograph. pressbooks.pub Each separated component then enters the mass spectrometer, where it is ionized—most commonly by electron ionization (EI)—and fragmented. pressbooks.pub This process creates a unique fragmentation pattern, or mass spectrum, that serves as a chemical "fingerprint" for the molecule. oregonstate.edu
For this compound, GC-MS analysis provides critical data for its identification. The NIST Mass Spectrometry Data Center reports a total of 105 peaks in the GC-MS spectrum for this compound. nih.gov The molecular weight of 182.30 g/mol corresponds to the molecular ion peak [M]+ in the spectrum. nih.govguidechem.com Key fragmentation data obtained from GC-MS analysis are summarized in the table below.
| Property | Value | Source |
| Total Peaks | 105 | NIST Mass Spectrometry Data Center |
| Top Peak (m/z) | 82 | NIST Mass Spectrometry Data Center |
| 2nd Highest Peak (m/z) | 81 | NIST Mass Spectrometry Data Center |
| 3rd Highest Peak (m/z) | 164 | NIST Mass Spectrometry Data Center |
This table presents key data points from the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that pairs the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of mass spectrometry. acs.org This method is particularly suited for compounds that are not easily vaporized, which can be a limitation of GC-MS. sigmaaldrich.com In an LC-MS system, the sample is first separated by the LC column, and the eluent is then introduced into the MS ion source. acs.org Atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI), are commonly used interfaces. researchgate.net
The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it invaluable for analyzing complex biological or environmental samples. nih.govchemistrysteps.com While specific, detailed LC-MS/MS methods for this compound are not extensively documented in published literature, the technique is highly applicable. A typical method would involve separation on a reversed-phase column (e.g., C18) followed by detection using ESI in positive ion mode, which would generate the protonated molecule [M+H]+.
Tandem Mass Spectrometry (MSn) for Fragmentation Analysis
Tandem mass spectrometry, also known as MS/MS or MSn, is a technique where multiple stages of mass analysis are performed sequentially. libretexts.org In a typical MS/MS experiment, a specific precursor ion (such as the molecular ion of this compound) is selected in the first mass analyzer, induced to fragment via collision-induced dissociation (CID), and the resulting product ions are then analyzed by a second mass analyzer. libretexts.orgunc.edu
This process provides detailed structural information by revealing the fragmentation pathways of the molecule. nih.govxml-journal.net For this compound (molecular weight 182.3), a common fragmentation pathway for alcohols is the loss of a water molecule (H₂O, mass of 18 amu). libretexts.orgnih.gov This dehydration would result in a fragment ion at an m/z of approximately 164. This corresponds to the third most abundant peak observed in the GC-MS data for this compound, confirming this fragmentation pathway. nih.gov Further fragmentation would involve the cleavage of the C-C bonds within the cyclohexyl rings. nih.gov Analysis of these fragmentation patterns is essential for the unambiguous structural elucidation of the compound and its isomers. nih.gov
Mass Spectrometry Imaging (MSI) in Biological Matrices
Mass Spectrometry Imaging (MSI) is a sophisticated technique that visualizes the spatial distribution of molecules directly within tissue sections without the need for chemical labels. nih.govnih.gov It combines the chemical specificity of mass spectrometry with microscopic imaging to create a chemical map of a surface. nih.gov Techniques like matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI) are frequently used for MSI. nih.govresearchgate.netmdpi.com
MSI is a powerful tool for studying the distribution of drugs, metabolites, and other small molecules in biological systems. nih.govresearchgate.net While there are no specific published studies detailing the use of MSI for this compound, the technique holds significant potential. It could be applied to investigate the distribution and localization of this compound or its metabolites within various tissues, providing valuable insights in pharmacokinetic or toxicological research. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed three-dimensional structure of molecules in solution. It provides information about the connectivity of atoms and their spatial relationships by probing the magnetic properties of atomic nuclei.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR provides fundamental structural information. ¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms (protons), while ¹³C NMR provides information about the carbon skeleton. pressbooks.pub
¹H NMR: In the ¹H NMR spectrum of this compound, the signals for the numerous C-H protons on the two saturated cyclohexane (B81311) rings are expected to appear in the upfield region, typically between 1.0 and 2.5 ppm. oregonstate.educhemistrysteps.com These signals would likely be complex and overlapping due to the similar chemical environments. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear further downfield, and the hydroxyl proton (-OH) itself would present a signal whose chemical shift can vary. chemistrysteps.comnetlify.app
¹³C NMR: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. libretexts.org For this compound, due to potential symmetry in the cis and trans isomers, the number of distinct signals can vary. acs.org The carbon atom bonded to the hydroxyl group is the most deshielded and would appear furthest downfield in the aliphatic region (typically 60-80 ppm). pressbooks.pub The other sp³ hybridized carbons of the rings would resonate in the upfield region of the spectrum (typically 20-50 ppm). libretexts.org
Publicly available spectral data confirms the existence of both ¹H and ¹³C NMR spectra for this compound, though specific chemical shift assignments are not detailed in these sources. nih.gov
| Spectroscopy Type | Expected Chemical Shift (δ) Range (ppm) | Notes |
| ¹H NMR (Alkyl C-H) | 1.0 - 2.5 | Protons on the two cyclohexane rings. Signals are expected to be complex and overlapping. |
| ¹H NMR (CH-OH) | 3.5 - 4.5 | Proton on the carbon attached to the hydroxyl group. |
| ¹H NMR (-OH) | Variable | The chemical shift of the alcohol proton is concentration and solvent dependent. |
| ¹³C NMR (C-OH) | 60 - 80 | Carbon atom bonded to the hydroxyl group. |
| ¹³C NMR (Alkyl C) | 20 - 50 | Carbon atoms of the cyclohexane rings. |
This table summarizes the expected chemical shift regions for the different types of protons and carbons in this compound based on general NMR principles.
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques probe the molecular vibrations of this compound, providing a fingerprint of its functional groups.
Fourier-Transform Infrared (FT-IR) spectroscopy is a primary method for identifying the functional groups present in this compound. The FT-IR spectrum of this compound would be characterized by several key absorption bands. longdom.org
A prominent, broad absorption band is expected in the region of 3400-3650 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. pressbooks.publibretexts.orglibretexts.org The breadth of this peak is due to hydrogen bonding. Strong absorptions in the 2850-2960 cm⁻¹ range are attributed to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane rings. pressbooks.publibretexts.org The C-O stretching vibration typically appears in the 1000-1260 cm⁻¹ region. libretexts.org The presence of these characteristic peaks in an IR spectrum confirms the identity of this compound and the presence of its key functional groups. pressbooks.pubnih.gov
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | 3400-3650 | Strong, Broad |
| C-H (sp³) | 2850-2960 | Strong |
| C-O (Alcohol) | 1000-1260 | Moderate to Strong |
Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. wikipedia.orglibretexts.org For this compound, Raman spectra would also show characteristic bands for C-H and C-C bond vibrations within the cyclohexane rings. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are advanced techniques that can significantly amplify the Raman signal, enabling the detection of even minute quantities of a substance. wikipedia.orgclinmedjournals.org SERS achieves this enhancement by adsorbing the analyte onto a roughened metal surface, typically silver or gold nanoparticles. wikipedia.orgclinmedjournals.orgnih.gov TERS, a combination of scanning probe microscopy and Raman spectroscopy, uses a metalized tip to achieve nanoscale chemical imaging and high spatial resolution. oxinst.comnih.govrsc.orgrsc.org While not standard for routine analysis of a simple compound like this compound, these techniques could be employed in specialized research contexts, such as studying its behavior on surfaces or in complex matrices where high sensitivity is required. nih.govrsc.orgspectroscopyonline.com
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Insights
UV-Visible (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. libretexts.org
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. drawellanalytical.com For this compound, which lacks extensive conjugation or chromophores that absorb strongly in the typical UV-Vis range (200-800 nm), significant absorption is not expected. libretexts.org Its electronic transitions, primarily σ -> σ* and n -> σ*, occur at shorter wavelengths, outside the standard UV-Vis range. libretexts.org Therefore, UV-Vis spectroscopy is generally not a primary tool for the structural characterization of this compound, though it can be used to confirm the absence of absorbing impurities. biocompare.com
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. drawellanalytical.comasdlib.orgnih.gov Since this compound does not have a fluorophore and does not exhibit significant UV absorption, it is not expected to be fluorescent. biocompare.com Consequently, fluorescence spectroscopy is not a relevant technique for its direct analysis.
Elemental Analysis Techniques in Purity Assessment (e.g., ICP-MS, ICP-OES)
Inductively Coupled Plasma (ICP) techniques are powerful for determining the elemental composition of a sample and assessing its purity, particularly with respect to trace metal contaminants.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are highly sensitive methods for elemental analysis. ohsu.eduyoutube.comperkinelmer.com In these techniques, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. ohsu.edu
ICP-MS then uses a mass spectrometer to separate and detect the ions based on their mass-to-charge ratio, allowing for the quantification of elements at parts-per-billion or even parts-per-trillion levels. ohsu.educhromatographyonline.comnih.gov
ICP-OES measures the characteristic wavelengths of light emitted by the excited atoms and ions in the plasma to identify and quantify the elements present. youtube.comdrawellanalytical.com
For this compound, these techniques are not used to determine its primary C, H, and O composition but are invaluable for quality control. They can be used to detect and quantify trace amounts of metallic impurities that may be present from the synthesis process, such as residual catalysts or contaminants from reaction vessels. pcdn.cospectroscopyonline.comgccpo.org This is crucial for applications where high purity is required.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.comksu.edu.sa When a single crystal of a compound is exposed to a focused X-ray beam, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. youtube.com The angles and intensities of these diffracted beams are directly related to the arrangement of atoms in the crystal lattice, as described by Bragg's Law. youtube.com
For a molecule like this compound, which exists as a solid at room temperature, single-crystal XRD analysis would provide invaluable structural information. This includes the precise measurement of bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would elucidate the molecule's conformation—specifically, the chair conformations of the two cyclohexane rings and their relative orientation (equatorial or axial) of the hydroxyl and cyclohexyl groups. This information is crucial for definitively identifying the cis or trans isomeric form in the solid state. The analysis also reveals how molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding involving the hydroxyl group. ksu.edu.sa
While the technique is powerful, detailed crystallographic data from a single-crystal XRD study of this compound is not widely reported in publicly accessible databases. However, the data that such an analysis would yield is well-defined.
Table 1: Potential Crystallographic Data from XRD Analysis of this compound
| Parameter | Description | Significance |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal lattice. | Defines the fundamental shape and size of the repeating crystalline block. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. | Provides insight into the symmetry of the crystal packing. |
| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. | Allows for the complete reconstruction of the 3D molecular structure. |
| Bond Lengths & Angles | Calculated distances between bonded atoms and angles between adjacent bonds. | Confirms the covalent structure and reveals any structural strain or unusual geometry. |
| Conformation | The spatial arrangement of atoms, including the chair conformation of the rings and stereochemistry. | Differentiates between cis and trans isomers and their preferred shapes in the solid state. |
Advanced Spectroscopic Measurement Techniques and Challenges
The primary analytical challenge in the characterization of this compound lies in the differentiation and quantification of its geometric isomers, namely cis-4-Cyclohexylcyclohexanol and trans-4-Cyclohexylcyclohexanol. nih.gov These isomers possess the same molecular formula and connectivity, leading to very similar spectroscopic properties that can cause significant signal overlap in standard analyses. sciepub.com Addressing this requires the application of advanced spectroscopic techniques capable of resolving subtle structural differences. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D ¹H and ¹³C NMR provide initial fingerprints, their spectra for isomeric mixtures are often complex and difficult to interpret due to coalesced peaks. sciepub.com Advanced multi-pulse and two-dimensional (2D) NMR experiments are necessary for unambiguous assignment. iitm.ac.in Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HETCOR (Heteronuclear Correlation) maps direct connections between protons and the carbons they are attached to. For quantitative analysis of isomeric mixtures where peaks are unresolved, NMR band deconvolution can be a viable method. sciepub.com
Mass Spectrometry (MS): Standard mass spectrometry identifies the molecular weight of this compound (182.30 g/mol ), but it cannot distinguish between isomers. nih.govscbt.com Advanced techniques like tandem mass spectrometry (MS/MS) are required. In MS/MS, ions of the parent molecule are isolated, fragmented, and the resulting fragment ions are analyzed. Isomers can sometimes yield different fragmentation patterns or different relative intensities of fragment ions, allowing for their differentiation. nih.govuzh.ch
Molecular Rotational Resonance (MRR) Spectroscopy: MRR, or microwave spectroscopy, is a high-resolution gas-phase technique that provides unambiguous structural information based on a molecule's moments of inertia. nih.gov Because cis and trans isomers have different three-dimensional shapes, their mass distributions and, consequently, their rotational constants will be unique. This results in distinct spectral fingerprints for each isomer, allowing for their clear identification and quantification in a mixture without the need for chromatographic separation. nih.gov
Table 2: Advanced Spectroscopic Techniques for Isomer Analysis of this compound
| Technique | Challenge Addressed | Information Provided |
| 2D NMR (e.g., COSY, HETCOR) | Overlapping signals in 1D NMR spectra of isomeric mixtures. | Provides correlation data between nuclei (H-H, C-H), allowing for unambiguous assignment of signals to specific atoms within each isomer. iitm.ac.in |
| Tandem Mass Spectrometry (MS/MS) | Inability of standard MS to differentiate isomers with the same molecular mass. | Generates isomer-specific fragmentation patterns that can serve as fingerprints for identification and differentiation. nih.gov |
| Molecular Rotational Resonance (MRR) | Difficulty in separating and identifying isomers with very similar properties. | Delivers highly precise rotational constants based on the unique mass distribution of each isomer, enabling definitive structural identification. nih.gov |
Stereochemical and Conformational Analysis of 4 Cyclohexylcyclohexanol
Isomerism and Diastereomeric Relationships
4-Cyclohexylcyclohexanol (B1359936) exists as two geometric isomers: cis-4-cyclohexylcyclohexanol and trans-4-cyclohexylcyclohexanol. nih.gov These isomers arise from the different spatial arrangements of the hydroxyl (-OH) and cyclohexyl groups on the cyclohexane (B81311) ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. nih.govuou.ac.in
These cis and trans isomers are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images of one another and, consequently, have different physical and chemical properties. uou.ac.in For instance, the melting point of the cis isomer is 92-93 °C, while the properties of the trans isomer differ. nih.gov
The relationship between these isomers can be further understood by considering the stereogenic centers. In this compound, carbons 1 (bearing the hydroxyl group) and 4 (bearing the cyclohexyl group) are stereocenters. This gives rise to the possibility of different configurations, which are designated as (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R). The trans isomer corresponds to the (1R, 4S) and (1S, 4R) pair of enantiomers, while the cis isomer corresponds to the (1R, 4R) and (1S, 4S) pair. Since the molecule has a plane of symmetry in certain conformations, the cis form is a meso compound and is achiral, while the trans form is chiral and exists as a pair of enantiomers.
| Isomer | CAS Number | Melting Point (°C) | Relationship |
|---|---|---|---|
| cis-4-Cyclohexylcyclohexanol | 7335-11-7 | 92-93 nih.gov | Diastereomers |
| trans-4-Cyclohexylcyclohexanol | 7335-42-4 | Data not available |
Conformational Preferences and Dynamics
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub The substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformers is determined by the steric strain, particularly 1,3-diaxial interactions. libretexts.org
The conformational preference of a substituent is quantified by its A-value, which represents the free energy difference between the axial and equatorial conformations. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position to avoid steric hindrance. The cyclohexyl group is a bulky substituent with a significant A-value, comparable to or greater than a tert-butyl group, while the hydroxyl group has a smaller A-value. masterorganicchemistry.com
trans-4-Cyclohexylcyclohexanol : In the trans isomer, the most stable conformation is the diequatorial chair form, where both the large cyclohexyl group and the smaller hydroxyl group occupy equatorial positions. This arrangement minimizes steric strain. The alternative diaxial conformation would be highly unstable due to severe 1,3-diaxial interactions.
cis-4-Cyclohexylcyclohexanol : For the cis isomer, one substituent must be axial and the other equatorial in any chair conformation. libretexts.org Given the significantly larger steric bulk of the cyclohexyl group compared to the hydroxyl group, the most stable and predominant conformation will have the cyclohexyl group in the equatorial position and the hydroxyl group in the axial position. The alternative conformation with an axial cyclohexyl group and an equatorial hydroxyl group would be much higher in energy and thus less populated at equilibrium.
The dynamic equilibrium between these chair conformations is known as ring flipping. For trans-4-cyclohexylcyclohexanol, the equilibrium lies heavily towards the diequatorial conformer. For cis-4-cyclohexylcyclohexanol, the equilibrium strongly favors the conformer with the equatorial cyclohexyl group.
| Isomer | Most Stable Conformation | Cyclohexyl Group Position | Hydroxyl Group Position |
|---|---|---|---|
| trans-4-Cyclohexylcyclohexanol | Diequatorial | Equatorial | Equatorial |
| cis-4-Cyclohexylcyclohexanol | Equatorial-Axial | Equatorial | Axial |
Experimental Determination of Absolute and Relative Configuration
The stereochemical configuration of the this compound isomers can be determined using several experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers. nih.govipb.pt The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation.
In the ¹H NMR spectrum, the proton attached to the carbon bearing the hydroxyl group (H-1) will exhibit a different chemical shift and multiplicity in the cis and trans isomers due to its different environment. In the more stable conformer of the trans isomer, H-1 is axial and will typically show large axial-axial coupling constants with neighboring protons. In the cis isomer's stable conformer, H-1 is equatorial and will display smaller equatorial-axial and equatorial-equatorial coupling constants.
Similarly, the ¹³C NMR chemical shifts of the ring carbons are influenced by the stereochemistry. pressbooks.pub The carbon atoms involved in gauche interactions or subject to steric compression generally show upfield shifts.
X-ray Crystallography : This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the relative and absolute configuration of stereocenters. nih.gov By analyzing the diffraction pattern of a single crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of all atoms. A study from 1949 on the optical crystallographic properties of the isomers of this compound indicated that they crystallize in different systems, confirming their distinct structures. The trans isomer was found to be biaxial, while the cis isomer was also biaxial but with different optical characteristics, consistent with their diastereomeric relationship.
Influence of Stereochemistry on Reactivity and Biological Activity
The distinct three-dimensional structures of the cis and trans isomers of this compound are expected to have a significant impact on their chemical reactivity and biological activity.
Reactivity : The stereochemistry of the hydroxyl group (axial in cis, equatorial in trans) directly influences its accessibility and reactivity in chemical reactions.
Esterification : The rate of esterification of the hydroxyl group can be affected by steric hindrance. The equatorial hydroxyl group in the trans isomer is generally more accessible to reagents than the more sterically hindered axial hydroxyl group in the cis isomer.
Elimination Reactions : In reactions such as dehydration, the stereochemical requirements of the transition state are crucial. For example, an E2 elimination reaction typically requires an anti-periplanar arrangement of the leaving group (hydroxyl) and a proton on an adjacent carbon. libretexts.org The feasibility of achieving this conformation differs between the cis and trans isomers, potentially leading to different reaction rates and product distributions.
Biological Activity : The interaction of a molecule with a biological target, such as an enzyme or receptor, is highly dependent on its shape and the spatial arrangement of its functional groups. nih.gov Therefore, the cis and trans isomers of this compound, being diastereomers with different shapes, are expected to exhibit different biological activities.
Pharmacological Activity : In drug design, stereochemistry is a critical factor. nih.govijpras.com One isomer may bind to a receptor with high affinity and elicit a therapeutic response, while the other may be inactive or even cause adverse effects. While specific pharmacological data for this compound is limited, studies on related cyclic alcohols have shown that stereoisomers can have vastly different biological effects. ontosight.ai
Antimicrobial Activity : The antimicrobial properties of chemical compounds are also often stereospecific. nih.govfrontiersin.org The efficacy of a compound can depend on its ability to interact with and disrupt microbial cell membranes or inhibit essential enzymes. The different shapes of the cis and trans isomers of this compound would likely lead to different levels of antimicrobial activity against various microorganisms. For example, studies on other phenolic isomers have demonstrated that their antibacterial action is closely linked to their specific structure. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science
Role as an Intermediate in Pharmaceutical Synthesis
While the cyclohexane (B81311) ring is a common motif in many pharmaceutical compounds, specific documented instances of 4-Cyclohexylcyclohexanol (B1359936) serving as a direct intermediate in the synthesis of a named pharmaceutical agent are not prevalent in widely available scientific literature and patent databases. The application of its derivatives and related structures is more common, where the bicyclohexyl (B1666981) group can be used to impart lipophilicity and specific steric properties to a potential drug molecule.
Precursor for Agrochemical Development
Similar to its role in pharmaceuticals, the direct application of this compound as a precursor in the synthesis of commercialized agrochemicals such as herbicides or pesticides is not extensively documented. Research in agrochemicals often involves cyclohexanone (B45756) and cyclohexenone derivatives, but a clear synthetic pathway starting from this compound to a specific, named agrochemical product is not readily found in the reviewed literature.
Utilization in Polymer and Material Science Research
The most significant and well-documented application of this compound is in materials science, particularly as a precursor for liquid crystal (LC) materials. The dicyclohexyl skeleton is a key structural component in many liquid crystal molecules, imparting properties such as high chemical and thermal stability, high phase transition temperatures, and low viscosity, which are critical for display applications. google.com
This compound and its derivatives, especially the 4-(4'-alkylcyclohexyl)cyclohexanols, are crucial starting materials for other important liquid crystal intermediates, such as 4-(4'-alkylcyclohexyl)cyclohexanones. These compounds form the rigid core of many calamitic (rod-shaped) liquid crystals used in modern displays.
Furthermore, polymers containing the this compound moiety have been developed for use as liquid crystal alignment layers. For instance, polystyrene polymers with 4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups can induce vertical alignment of liquid crystal molecules. mdpi.com The chemical similarity between the polymer side chains and the liquid crystal molecules is advantageous for achieving the desired orientation. mdpi.com
Beyond liquid crystals, this compound is also noted for its use as a softener or plasticizer in the plastics and rubber industries.
Synthesis of Specialized Cyclohexanol (B46403) Derivatives
This compound serves as a foundational molecule for the synthesis of more complex derivatives, primarily for the liquid crystal industry. A key class of derivatives are the 4-(4'-alkylcyclohexyl)cyclohexanols . Patents describe a multi-step synthesis route that allows for the creation of these specialized molecules with varying alkyl chain lengths. google.comgoogle.com
A common synthetic pathway begins with biphenyl (B1667301) and involves the following key steps: google.com
Friedel-Crafts Acylation: Biphenyl reacts with an acyl chloride or anhydride (B1165640) (e.g., propionyl chloride) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) to produce a 4-acylbiphenyl.
Friedel-Crafts Alkylation: The resulting ketone undergoes a second Friedel-Crafts reaction with an olefin.
Reduction: The keto group is reduced.
Oxidation: An oxidation reaction is performed to yield a 4-(4'-alkylphenyl)phenol.
Catalytic Hydrogenation: The crucial final step involves the complete hydrogenation of both aromatic rings of the phenol (B47542) derivative using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under hydrogen pressure. This step converts the biphenyl core into the desired bicyclohexyl structure, yielding the final 4-(4'-alkylcyclohexyl)cyclohexanol product. google.com
This synthetic strategy is notable for its high yield and selectivity, making it suitable for industrial-scale production of these valuable liquid crystal precursors. google.com
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Biphenyl | Acyl chloride, AlCl₃ | 4-Acylbiphenyl |
| 2 | Friedel-Crafts Alkylation | 4-Acylbiphenyl | Olefin | 4-Acyl-4'-alkylbiphenyl |
| 3 | Reduction | 4-Acyl-4'-alkylbiphenyl | Reducing Agent | 4-Ethyl-4'-alkylbiphenyl |
| 4 | Oxidation | 4-Ethyl-4'-alkylbiphenyl | Oxidizing Agent | 4-(4'-Alkylphenyl)phenol |
| 5 | Catalytic Hydrogenation | 4-(4'-Alkylphenyl)phenol | H₂, Raney Ni or Pd/C | 4-(4'-Alkylcyclohexyl)cyclohexanol |
Development of Complex Organic Molecules
The use of this compound as a foundational building block in the total synthesis of complex natural products or other intricate organic architectures is not a primary focus in the existing chemical literature. Its rigid, saturated bicyclic structure, while advantageous for materials science, may offer limited functional handles for the complex, stereospecific transformations often required in total synthesis. nih.govresearchgate.net Its application in the construction of complex molecules is currently dominated by its role in creating the highly ordered, yet fluid, structures required for liquid crystal materials.
Biological Activity and Mechanistic Interactions of 4 Cyclohexylcyclohexanol
Estrogen Receptor Binding Studies
The estrogenic potential of 4-Cyclohexylcyclohexanol (B1359936) has been investigated through various assays to determine its ability to bind to the estrogen receptor (ER).
In Vitro Receptor Competitive Binding Assays
In vitro competitive binding assays have been conducted to assess the affinity of this compound (CHCH) for the estrogen receptor in rainbow trout. These studies utilized both cytosolic and recombinant estrogen receptor preparations. The binding affinity is typically expressed as a relative binding affinity (RBA) compared to the natural estrogen, 17β-estradiol (E2).
In cytosolic ER competitive binding assays, this compound demonstrated a low but measurable affinity for the estrogen receptor. The binding affinity of active alkylcyclohexanols and alkylcyclohexanones relative to estradiol (B170435) in cytosol was found to be low, with RBAs ranging from 0.0016% to 0.000029%. nih.gov
Recombinant ER competitive binding assays were also performed. These assays are significant because they have limited to no metabolic capabilities, ensuring that the binding activity observed is from the parent compound, in this case, this compound, and not its metabolites. nih.gov Both alkylcyclohexanones and alkylcyclohexanols, including this compound, were found to bind to the estrogen receptor in these metabolically limited assays. nih.gov
Table 1: Estrogen Receptor Competitive Binding Affinity of this compound
| Assay Type | Receptor Source | Relative Binding Affinity (RBA) vs. Estradiol |
| Cytosolic ER Competitive Binding | Rainbow Trout | Low (within the range of 0.0016% - 0.000029%) |
| Recombinant ER Competitive Binding | Rainbow Trout | Binding Detected |
Ex Vivo Vitellogenin mRNA Expression Assays
To determine if the binding of this compound to the estrogen receptor translates into a biological response, ex vivo assays measuring the expression of vitellogenin (Vtg) mRNA in rainbow trout liver slices have been conducted. Vitellogenin is an egg yolk precursor protein, and its gene expression is a well-established biomarker for estrogenic activity. nih.gov
Studies have shown that chemicals with measurable binding affinities in the ER binding assays, including certain alkylcyclohexanols, can induce significant Vtg mRNA expression in liver slice assays. nih.gov This indicates that the binding of these compounds to the estrogen receptor can initiate a downstream transcriptional response. The induction of Vtg mRNA often occurred at concentrations slightly lower than those that cause toxicity to the liver slices. nih.gov
Structure-Activity Relationships for Estrogenic Potential
The estrogenic activity of alkyl-substituted cyclohexanols is influenced by the structure of the alkyl side chain. Research on a series of para-substituted alkylcyclohexanols has revealed that those with side chains containing three to six carbons are active in both estrogen receptor binding and vitellogenin mRNA expression assays. nih.govnih.gov In contrast, cyclohexane (B81311), cyclohexanol (B46403), and 4-ethylcyclohexanol (B27859) did not show detectable estrogenic activity in these assays. nih.govnih.gov
Furthermore, it has been observed that alkylcyclohexanols with substitutions at positions other than the para position can also exhibit estrogenic properties. nih.gov This suggests that the position of the alkyl group on the cyclohexane ring is a determinant of estrogenic activity. The binding of these compounds to the estrogen receptor is a key initiating event in their estrogenic action. nih.gov
Cellular and Molecular Pathways of Interaction
Biotransformation Pathways in Biological Systems
Biotransformation is the process by which living organisms modify chemical compounds, which typically involves Phase I (functionalization) and Phase II (conjugation) reactions.
In Vitro Metabolic Profiling (e.g., Liver Slice Assays)
In vitro studies using rainbow trout liver slices and cytosolic preparations have provided insights into the metabolic fate of related compounds. These biological systems contain metabolic enzymes that can alter the structure of the test chemical. nih.gov
A key biotransformation observed in these assays is the conversion of alkylcyclohexanones to their corresponding alkylcyclohexanols. nih.gov For instance, in both the cytosol binding assay and the liver slice assay, biotransformation of 4-cyclohexylcyclohexanone (B1606340) (CHCN) to this compound (CHCH) occurred. nih.gov This metabolic conversion is significant as it means that exposure to the ketone form can result in a mixed exposure to both the ketone and the alcohol. nih.gov
Conversely, in metabolically limited systems like recombinant estrogen receptor binding assays, this biotransformation does not occur, and the observed effects can be attributed solely to the parent compound that was administered. nih.gov
Detailed information on other biotransformation pathways for this compound, such as Phase II conjugation reactions (e.g., glucuronidation or sulfation), is not extensively documented in the available literature.
Identification of Metabolites and Transformation Products
The metabolic fate of this compound has not been extensively studied directly. However, based on the known metabolic pathways of structurally similar compounds, such as cyclohexanol and other cyclohexyl derivatives, several potential metabolites and transformation products can be inferred. The primary routes of metabolism for alicyclic alcohols typically involve oxidation of the alcohol group and hydroxylation of the cycloalkane ring.
In mammals, the oxidation of a secondary alcohol like this compound is expected to yield the corresponding ketone, 4-Cyclohexylcyclohexanone . This biotransformation is a common metabolic pathway for secondary alcohols. Further metabolism could involve hydroxylation of one or both of the cyclohexyl rings. Studies on other cyclohexyl-containing compounds have demonstrated that hydroxylation can occur at various positions on the ring, leading to the formation of diol derivatives. For instance, the metabolism of cyclohexanone (B45756) in humans is known to produce cyclohexanol, which is then further metabolized to 1,2-cyclohexanediol (B165007) and 1,4-cyclohexanediol. By analogy, this compound could be hydroxylated to form various dihydroxycyclohexylcyclohexane isomers.
Microbial metabolism of cyclohexanol derivatives has been shown to proceed via oxidation to the ketone, followed by ring cleavage. For example, some microorganisms can convert cyclohexanol to cyclohexanone, which is then transformed into ε-caprolactone and subsequently to adipic acid. While not directly demonstrated for this compound, this pathway suggests that under certain biological conditions, ring-opened products could potentially be formed.
The following table summarizes the likely metabolites and transformation products of this compound based on metabolic pathways of analogous compounds.
Table 1: Potential Metabolites and Transformation Products of this compound
| Metabolite/Transformation Product | Parent Compound | Transformation Type | Biological System (Inferred) |
|---|---|---|---|
| 4-Cyclohexylcyclohexanone | This compound | Oxidation | Mammalian, Microbial |
| Dihydroxycyclohexylcyclohexane isomers | This compound | Hydroxylation | Mammalian |
| ε-Caprolactone derivative | 4-Cyclohexylcyclohexanone | Baeyer-Villiger oxidation | Microbial |
Occurrence as a Natural Product and Metabolite
This compound has been identified as a natural product in at least one plant species. Its presence in the essential oil of Artemisia monosperma has been reported. The occurrence of cyclohexyl compounds in the plant kingdom is not widespread, but they are known constituents of some essential oils and plant waxes. The biosynthetic pathways leading to the formation of this compound in plants have not been elucidated.
The presence of this compound as a metabolite in organisms is less documented. However, the reversible metabolic conversion between 4-cyclohexylcyclohexanone and this compound has been observed in in vitro studies using rainbow trout liver cytosol. This suggests that this compound can be formed as a metabolite from the corresponding ketone in some animal species.
The following table details the known natural occurrences of this compound.
Table 2: Natural Occurrence of this compound
| Organism/Source | Part/Fraction | Compound |
|---|---|---|
| Artemisia monosperma | Essential oil | This compound |
Environmental Fate and Ecotoxicological Assessment of 4 Cyclohexylcyclohexanol
Environmental Distribution and Transport Mechanisms
The environmental distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its partition coefficient between octanol (B41247) and water (Kow). For the analogue 4-tert-Butylcyclohexanol, the octanol-water partition coefficient (Log Kow) is 3.23. researchgate.net This value suggests a moderate potential for the compound to adsorb to soil organic carbon and sediment, indicating that partitioning from the water column into solid phases is a significant transport mechanism.
The water solubility for 4-tert-Butylcyclohexanol is reported to be less than 100 mg/L at 20°C, and its vapor pressure is less than 0.075 mm Hg at 20°C. researchgate.net The relatively low water solubility is consistent with the Log Kow value, suggesting that the compound will not be highly mobile in aquatic systems and will tend to associate with particulate matter. The low vapor pressure indicates that volatilization from water or soil surfaces to the atmosphere is not expected to be a major environmental transport pathway.
Degradation Pathways in Environmental Compartments
The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including biological and abiotic pathways.
Hydrolysis and Photodegradation in Aquatic Systems
Aerobic Soil Metabolism and Biotransformation
Substances within the cyclohexyl derivatives category are generally considered to be readily biodegradable. researchgate.net This suggests that 4-Cyclohexylcyclohexanol (B1359936) is likely susceptible to aerobic metabolism by soil microorganisms. The biodegradation of similar compounds, such as cyclohexanol (B46403), has been shown to be carried out by various bacterial species, including Pseudomonas and Bacillus strains. researchgate.netresearchgate.net The metabolic pathway typically involves the oxidation of the alcohol group to a ketone (cyclohexanone), followed by enzymatic ring-cleavage, ultimately leading to the mineralization of the compound to carbon dioxide and water. researchgate.net For instance, studies on Bacillus lentus have demonstrated its capability to utilize cyclohexane (B81311) and cyclohexanone (B45756) as sole carbon sources, achieving over 90% degradation in 18 days under laboratory conditions. researchgate.net
Ecotoxicity Studies in Aquatic Species
The ecotoxicity of this compound is assessed using data from its analogue, 4-tert-Butylcyclohexanol, on various aquatic organisms representing different trophic levels.
Acute and Chronic Toxicity in Fish and Invertebrates
Acute toxicity studies on 4-tert-Butylcyclohexanol have been conducted on fish and aquatic invertebrates. In a 48-hour static test, the median lethal concentration (LC50) for Golden ide (Leuciscus idus) was determined to be 17 mg/L. researchgate.net For the water flea (Daphnia magna), a key aquatic invertebrate, the 48-hour median effective concentration (EC50) for immobilization was 46 mg/L. researchgate.net
Information regarding the chronic toxicity of 4-tert-Butylcyclohexanol to fish and invertebrates was not available in the reviewed documentation.
Acute Aquatic Toxicity of 4-tert-Butylcyclohexanol
| Test Organism | Species | Endpoint | Duration | Result (mg/L) | Reference |
|---|---|---|---|---|---|
| Fish | Golden ide (Leuciscus idus) | LC50 | 48 hours | 17 | researchgate.net |
| Invertebrate | Water flea (Daphnia magna) | EC50 | 48 hours | 46 | researchgate.net |
Effects on Aquatic Plants
The effects of 4-tert-Butylcyclohexanol on aquatic primary producers have been evaluated using the freshwater green alga Scenedesmus subspicatus. In a 72-hour study, the EC50 value, based on the inhibition of growth rate, was determined to be 45 mg/L. researchgate.net This indicates that the compound has the potential to affect algal populations at concentrations similar to those that cause acute effects in invertebrates and fish.
Toxicity of 4-tert-Butylcyclohexanol to Aquatic Plants
| Test Organism | Species | Endpoint | Duration | Result (mg/L) | Reference |
|---|---|---|---|---|---|
| Freshwater Alga | Scenedesmus subspicatus | EC50 (Growth Rate) | 72 hours | 45 | researchgate.net |
Environmental Risk Assessment Methodologies for this compound
The environmental risk assessment (ERA) for a chemical substance like this compound is a systematic process used to evaluate the potential adverse effects on the environment. chemsafetypro.comnih.gov This process involves identifying potential environmental hazards, assessing exposure levels, and characterizing the resulting risk. nih.gov Methodologies for ERA are structured to provide a scientifically sound basis for decision-making and are often tiered, starting with simple screening and progressing to more complex and data-intensive assessments if a potential risk is identified.
A comprehensive ERA typically encompasses several key stages: hazard identification, dose-response assessment, exposure assessment, and risk characterization. chemsafetypro.com For a compound such as this compound, this would involve gathering data on its physical and chemical properties, environmental fate and transport, and its ecotoxicity to various organisms. cdc.govservice.gov.ukelsevier.comdtic.mil The risk is then characterized by comparing the predicted or measured environmental concentrations with the concentrations at which no adverse effects are expected. nih.govresearchgate.net
Exposure Modeling and Risk Quotients
Exposure modeling is a critical component of an environmental risk assessment, used to predict the concentration of a chemical in various environmental compartments such as water, soil, and air. europa.eu These models use information on the chemical's properties, production volumes, use patterns, and release scenarios to estimate the Predicted Environmental Concentration (PEC). nih.govinterreg-sudoe.eu For this compound, a comprehensive exposure model would consider its lifecycle, from manufacturing and use in products to its disposal and subsequent release into the environment.
The risk associated with the predicted exposure is often quantified using a Risk Quotient (RQ). The RQ is a simple and widely used metric calculated by dividing the Predicted Environmental Concentration (PEC) by the Predicted No-Effect Concentration (PNEC). chemsafetypro.comnih.govresearchgate.netepa.gov
RQ = PEC / PNEC chemsafetypro.com
The PNEC represents the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. nih.govfrontiersin.orgresearchgate.net It is typically derived from ecotoxicological data from laboratory studies on various organisms (e.g., algae, invertebrates, fish) by applying an assessment factor to the lowest observed effect concentration. interreg-sudoe.eufrontiersin.org
An RQ value greater than 1 indicates a potential risk to the environment, suggesting that the predicted environmental concentration is higher than the concentration considered safe for ecosystems. researchgate.net An RQ value less than 1 suggests that adverse environmental effects are unlikely. researchgate.net
To illustrate this concept, the following hypothetical data table presents a simplified risk quotient calculation for this compound in an aquatic environment.
| Parameter | Hypothetical Value | Unit | Source/Method |
| Predicted Environmental Concentration (PEC) | 0.5 | µg/L | Exposure Model |
| Predicted No-Effect Concentration (PNEC) | 2.0 | µg/L | Ecotoxicity Data |
| Risk Quotient (RQ) | 0.25 | - | PEC / PNEC |
This table presents hypothetical data for illustrative purposes only, as specific PEC and PNEC values for this compound were not available in the reviewed literature.
Data Gap Analysis for Comprehensive Assessment
Identifying these data gaps is crucial for prioritizing future research and testing to refine the risk assessment. A systematic review of available literature and databases would be the first step in a formal data gap analysis.
The following table outlines key data gaps for a comprehensive environmental risk assessment of this compound.
| Data Category | Specific Information Needed | Rationale for Requirement |
| Physicochemical Properties | Water solubility, vapor pressure, octanol-water partition coefficient (Kow) | Essential inputs for exposure and environmental fate models. |
| Environmental Fate and Transport | Biodegradation rate (aerobic and anaerobic), soil adsorption/desorption (Koc), hydrolysis rate, photolysis rate | To predict the persistence and distribution of the compound in different environmental compartments. cdc.govservice.gov.ukelsevier.comdtic.mil |
| Ecotoxicity | Acute and chronic toxicity data for aquatic organisms (algae, invertebrates, fish), sediment-dwelling organisms, and terrestrial organisms (e.g., earthworms, plants) | Necessary for the derivation of a reliable Predicted No-Effect Concentration (PNEC). nih.govfrontiersin.orgresearchgate.net |
| Environmental Concentrations | Measured Environmental Concentrations (MEC) in surface water, wastewater effluent, sediment, and air | To validate and refine exposure models and to directly assess the environmental risk. nih.govnih.gov |
Addressing these data gaps through targeted research and testing would be necessary to move from a preliminary to a more definitive environmental risk assessment for this compound.
Environmental Monitoring and Detection in Water and Air Samples
Environmental monitoring provides the necessary data to determine the actual presence and concentration of a chemical in the environment. alliedacademies.orgtaylorandfrancis.comeolss.net For this compound, monitoring in water and air is crucial to understand its distribution and potential for exposure to ecosystems and humans. The development of sensitive and specific analytical methods is a prerequisite for effective environmental monitoring. eolss.netenv.go.jphyperwriteai.com
While specific monitoring programs for this compound are not widely documented, the analytical techniques used for similar chemical structures, such as other alkylcyclohexanols, can be adapted for its detection. chemijournal.com The choice of method depends on the environmental matrix (water or air), the expected concentration levels, and the required level of accuracy and precision. env.go.jpresearchgate.net
Detection in Water Samples:
For the detection of this compound in water samples, such as surface water or wastewater effluent, chromatographic techniques are generally the methods of choice. nih.govalliedacademies.org These methods typically involve a sample preparation step to extract and concentrate the analyte from the water matrix, followed by instrumental analysis.
Commonly used techniques that would be applicable include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. researchgate.net After extraction from the water sample, this compound could be readily analyzed by GC-MS, providing both quantification and structural confirmation.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly when coupled with a mass spectrometry (MS) detector (LC-MS). nih.govalliedacademies.org This method is suitable for less volatile compounds and can offer high sensitivity and selectivity.
The following table summarizes potential analytical methods for the detection of this compound in water.
| Analytical Technique | Sample Preparation | Detection Method | Typical Detection Limits |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid-liquid extraction, Solid-phase extraction (SPE) | Mass Spectrometry (MS) | ng/L to µg/L |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Solid-phase extraction (SPE) | Mass Spectrometry (MS) | ng/L to µg/L |
Detection in Air Samples:
Monitoring for this compound in the air would likely involve collecting samples by drawing a known volume of air through a sorbent tube to trap the compound. rsc.org The trapped analytes are then desorbed and analyzed using instrumental methods.
Applicable techniques for air sample analysis include:
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS): This is a common and highly sensitive method for analyzing volatile and semi-volatile organic compounds in air. The sorbent tube is heated to release the trapped compounds directly into the GC-MS system.
The table below outlines a potential analytical approach for detecting this compound in air.
| Analytical Technique | Sampling Method | Detection Method |
| Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) | Active sampling using sorbent tubes | Mass Spectrometry (MS) |
The development and validation of specific methods for this compound are necessary to support any future environmental monitoring programs and to obtain the Measured Environmental Concentrations (MECs) needed for a comprehensive risk assessment. rsc.org
Toxicological Profiling and Mechanistic Toxicology of 4 Cyclohexylcyclohexanol
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental tools in toxicology for assessing the potential of chemical substances to cause harm to living cells. These assays are conducted in controlled laboratory settings using cultured cells, providing a means to screen for toxicity, understand mechanisms of cell death, and reduce the reliance on animal testing. Commonly employed methods measure parameters like cell membrane integrity, metabolic activity, and the induction of programmed cell death (apoptosis).
Liver Slice Tissue Toxicity (e.g., LDH Leakage)
Precision-cut liver slices (PCLS) are a valuable ex vivo model that preserves the complex, three-dimensional architecture and cellular diversity of the liver. This system is used to study the hepatotoxicity of chemical compounds. A key indicator of cell membrane damage and cytotoxicity in PCLS is the measurement of lactate (B86563) dehydrogenase (LDH) leakage into the culture medium. LDH is a stable cytoplasmic enzyme that is released when the cell membrane is compromised. An increase in extracellular LDH activity is directly proportional to the extent of cytotoxicity.
While the PCLS and LDH leakage assay is a well-established method for assessing liver toxicity for a wide range of compounds, specific studies investigating the effect of 4-Cyclohexylcyclohexanol (B1359936) on LDH leakage in liver slice tissues are not available in the current scientific literature. General protocols involve incubating the liver slices with the test compound and collecting the supernatant at various time points to measure LDH activity.
Table 1: General Parameters for LDH Leakage Assay in Liver Slices
| Parameter | Description |
| Model System | Precision-Cut Liver Slices (PCLS) from rat, mouse, or human donors. |
| Endpoint | Lactate Dehydrogenase (LDH) activity in the culture medium. |
| Measurement | Spectrophotometric measurement of the conversion of a tetrazolium salt into a colored formazan (B1609692) product. |
| Interpretation | Increased LDH in the medium correlates with increased cell membrane damage and cytotoxicity. |
Cellular Viability and Apoptosis Induction
Apoptosis, or programmed cell death, is a critical mechanism by which toxic compounds can induce cell death. It is characterized by specific morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. Caspase-3 is a key executioner caspase in the apoptotic pathway. The induction of apoptosis can be measured by detecting the activation of caspases or by observing characteristic cellular changes.
Currently, there is a lack of specific research data on the effects of this compound on cellular viability using assays like MTT or its potential to induce apoptosis through caspase activation.
In Vivo Toxicity Studies (General Scope)
In vivo toxicity studies involve the administration of a substance to whole living organisms, typically laboratory animals like rats or mice, to evaluate its potential adverse health effects. These studies are essential for understanding the systemic toxicity of a compound and for determining safe exposure levels. They can encompass a range of endpoints, from acute toxicity (single high dose) to chronic toxicity (repeated lower doses over a longer period).
No specific in vivo toxicity studies for this compound were identified in a review of the available literature. However, studies on related compounds provide some context. For instance, occupational exposure studies on cyclohexane (B81311), which can be metabolized to cyclohexanol (B46403), have been conducted. In one such study, workers exposed to airborne cyclohexane concentrations ranging from 5 to 211 ppm showed urinary concentrations of cyclohexanol from 0.12 to 1.51 mg/l. The study concluded that occupational exposure at these levels had no adverse effects on the peripheral nervous system. Another related compound, bis(2-ethylhexyl)cyclohexane-1,4-dicarboxylate, showed no adverse effects in repeated dose toxicity studies in rats up to the highest tested dose of 1,000 mg/kg body weight per day.
Neurotoxicological Investigations
Neurotoxicology focuses on the adverse effects of chemical substances on the nervous system. Investigations in this field examine how compounds can disrupt the normal function of neurons and neuronal networks, which can lead to a variety of neurological and behavioral deficits.
Effects on Neuronal Network Activity and Synaptic Function
The nervous system functions through the coordinated activity of complex neuronal networks. Neurons communicate with each other at specialized junctions called synapses, where chemical signals (neurotransmitters) are released to transmit information. The proper functioning of these networks depends on a delicate balance of excitatory and inhibitory signals and the ability of synapses to strengthen or weaken over time, a property known as synaptic plasticity.
Chemicals can interfere with neuronal network activity by altering neurotransmitter release, receptor function, or the electrical properties of neurons. A disruption in synaptic function is a key mechanism underlying the neurotoxicity of many compounds. Techniques to study these effects include culturing neurons on microelectrode arrays to measure spontaneous electrical activity or using imaging techniques to monitor calcium signaling, which is a proxy for neuronal firing.
There is no specific data available from studies that have investigated the effects of this compound on neuronal network activity or synaptic function.
Intracellular Signaling Cascades and Neurodevelopment
Intracellular signaling cascades are complex networks of biochemical reactions within a cell that convert an external signal into a specific cellular response. In neurons, these pathways are crucial for processes like survival, differentiation, and synaptic plasticity. Neurotrophic factors, for example, bind to receptors on the cell surface and activate cascades like the Ras-MAP kinase pathway to regulate gene expression and support neuronal health.
Disruption of these signaling pathways, particularly during development, can have profound consequences on the formation and function of the nervous system. Neurodevelopment is a highly orchestrated process involving cell proliferation, migration, differentiation, and synapse formation. Chemicals that interfere with key signaling events during this critical window can lead to developmental neurotoxicity.
The scientific literature currently lacks studies specifically examining the impact of this compound on intracellular signaling cascades in neurons or its potential for neurodevelopmental toxicity.
Target Organ Toxicity Research (e.g., Hepatic, Renal)
Target organ toxicity refers to adverse effects on specific organs following exposure to a chemical substance. researchgate.net The liver and kidneys are common targets for xenobiotic toxicity due to their significant roles in metabolism and excretion. researchgate.netnih.gov
Research on compounds structurally similar to this compound suggests potential for hepatic and renal effects. For instance, studies on cyclohexane, a related solvent, have identified tubular injury in the kidneys. nih.gov The renal tubular effects observed with cyclohexane are likely attributable to its primary metabolite, cyclohexanol. nih.gov Animal studies involving the inhalation of cyclohexanol have resulted in observable, albeit minimal, degenerative changes in the liver and kidneys of rabbits. ca.gov
A study on 4-vinylcyclohexene (B86511) diepoxide (VCD), another related industrial chemical, demonstrated that it induced both liver and kidney toxicity in rats. nih.gov This toxicity was associated with an increase in markers of liver and kidney function, indicating cellular damage. nih.gov The mechanism for this damage was linked to oxidative stress and inflammation. nih.gov
Target Organ Toxicity Findings for Related Compounds
| Compound | Organ(s) Affected | Observed Effects | Species | Source(s) |
|---|---|---|---|---|
| Cyclohexanol | Liver, Kidneys | Minimal, but definite, degenerative changes. | Rabbits | ca.gov |
| Cyclohexane | Kidneys | Tubular injury, evidenced by increased β2-microglobulinuria. | Rats | nih.gov |
| 4-Vinylcyclohexene Diepoxide (VCD) | Liver, Kidneys | Increased markers of organ function, oxidative damage, and inflammation. | Rats | nih.gov |
Toxicokinetics and Absorption, Distribution, Excretion Studies
Toxicokinetics is the study of the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics, particularly at levels that may cause toxicity. utah.edumhmedical.comijnrd.org It provides crucial data to relate systemic exposure to the time course and intensity of toxicological effects. ijnrd.orgijcap.in
Specific toxicokinetic studies on this compound are not available in the reviewed literature. Furthermore, quantitative data on the absorption and distribution of the related compound, cyclohexanol, in animals is also noted to be lacking. ca.gov However, it is known that cyclohexanol can be absorbed into the body through oral, inhalation, and dermal routes of exposure. ca.gov Understanding the ADME properties of a compound is essential for assessing its safety and efficacy. thermofisher.com
Principles of Toxicokinetics (ADME)
| Process | Description | Source(s) |
|---|---|---|
| A bsorption | The process by which a substance enters the body from the site of exposure. | ijcap.in |
| D istribution | The dissemination of a substance throughout the fluids and tissues of the body. | ijcap.in |
| M etabolism | The biotransformation of a substance into other compounds (metabolites), which can be more or less toxic. | ijcap.in |
| E xcretion | The removal of the substance or its metabolites from the body. | ijcap.in |
Oxidative Stress and Cell Signaling Perturbations
Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to counteract their harmful effects through antioxidants. nih.gov This imbalance can lead to damage of important cellular components such as lipids, proteins, and DNA. nih.govmdpi.com Such molecular damage can, in turn, disrupt normal cell signaling pathways, modulating kinases, phosphatases, and transcription factors. nih.gov
The mechanisms by which this compound might induce oxidative stress have not been directly studied. However, research on the related compound 4-vinylcyclohexene diepoxide (VCD) provides a relevant model. VCD was shown to induce toxicity in the liver and kidneys of rats through mechanisms involving oxidative damage and inflammation. nih.gov This was evidenced by the disruption of antioxidant homeostasis and increased immunohistochemical expression of several key signaling proteins in the liver, including: nih.gov
iNOS (Inducible Nitric Oxide Synthase): An enzyme that generates nitric oxide, which can contribute to oxidative and nitrosative stress.
COX-2 (Cyclooxygenase-2): An enzyme involved in inflammatory pathways.
Caspase-9 and Caspase-3: Proteases that play critical roles in the apoptotic (programmed cell death) signaling cascade.
These findings suggest that related cyclohexyl compounds can perturb cellular function by inducing oxidative stress and activating inflammatory and apoptotic pathways. nih.gov
Cellular Markers Affected by VCD-Induced Oxidative Stress
| Marker | Function | Effect of VCD Exposure | Source(s) |
|---|---|---|---|
| iNOS | Produces nitric oxide, involved in inflammation and oxidative stress. | Enhanced expression. | nih.gov |
| COX-2 | Enzyme central to the inflammatory response. | Enhanced expression. | nih.gov |
| Caspase-9 | Initiator caspase in the intrinsic apoptosis pathway. | Enhanced expression. | nih.gov |
| Caspase-3 | Executioner caspase, carries out the final steps of apoptosis. | Enhanced expression. | nih.gov |
Inhalation Toxicology Studies
Inhalation is a primary route of exposure for volatile and aerosolized chemicals in occupational and environmental settings. criver.com Inhalation toxicology studies are performed to assess the potential toxicity of materials that are likely to be inhaled. criver.com While no specific inhalation studies for this compound were identified, data from related compounds highlight potential respiratory and systemic effects.
Human exposure to cyclohexanol at a concentration of 100 ppm for three to five minutes resulted in irritation of the eyes, nose, and throat. ca.gov In animal studies, rabbits exposed to high concentrations of cyclohexanol vapor (997 ppm to 1229 ppm) exhibited severe effects, including convulsions, tremors, and death, along with irritation and lethargy. ca.gov
Inhalation studies on cyclohexane in rats have demonstrated effects on the central nervous system, including a diminished response to stimuli. epa.govnih.gov In a subacute inhalation study on a similar compound, cyclohexanone (B45756), no observable adverse effects were noted in mice at concentrations up to 250 ppm for a 4-week period. nih.gov
Summary of Inhalation Toxicology for Related Compounds
| Compound | Species | Exposure Details | Observed Effects | Source(s) |
|---|---|---|---|---|
| Cyclohexanol | Human | 100 ppm for 3-5 minutes | Irritation of eyes, nose, and throat. | ca.gov |
| Cyclohexanol | Rabbit | 997 ppm for 300 hours | Convulsions, tremors, lethargy, death. | ca.gov |
| Cyclohexane | Rat | 2000 ppm and above | Transient diminished response to sound stimulus. | nih.gov |
| Cyclohexanone | Mouse | Up to 250 ppm for 4 weeks | No observable adverse effect level (NOAEL) established above 250 ppm. | nih.gov |
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical industry's shift towards green chemistry principles is a primary driver for innovation in synthetic organic chemistry. chemistryjournals.net Future research on 4-Cyclohexylcyclohexanol (B1359936) will likely focus on developing manufacturing processes that are more environmentally benign, efficient, and economically viable.
Key areas of development include:
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs), offers a highly selective and sustainable alternative to traditional chemical reductions. chemistryjournals.net Research has demonstrated the successful biocatalytic reduction of substituted 4-alkylcyclohexanones to their corresponding cis-alcohols with high conversion rates. mdpi.commdpi.com Future work could identify or engineer specific enzymes for the stereoselective synthesis of this compound isomers, operating under mild conditions and reducing the need for hazardous reagents. mdpi.com The development of dual-enzyme systems that allow for the regeneration of expensive cofactors, like NAD+, would further enhance the industrial feasibility of these biocatalytic routes. mdpi.com
Catalytic Hydrogenation with Advanced Catalysts: While catalytic hydrogenation is a known method, ongoing research aims to develop more efficient and reusable catalysts. A patented method describes the synthesis of 4-(4'-alkylcyclohexyl) cyclohexanol (B46403) starting from biphenyl (B1667301), involving a final catalytic hydrogenation step. google.comgoogle.com This route is noted for its mild reaction conditions and high yield. google.com Future investigations could explore a wider range of catalysts, such as rhodium on silica (B1680970) or palladium on carbon, to optimize reaction times, temperature, and pressure, thereby minimizing energy consumption. google.comgoogle.com
Solvent-Free and Mechanochemical Approaches: Techniques like ball milling are emerging as powerful tools for sustainable synthesis, often eliminating the need for bulk solvents and reducing waste. rsc.orgnih.gov Investigating the feasibility of mechanochemical methods for the synthesis of this compound could lead to significantly greener production processes with higher energy efficiency compared to conventional solution-based methods. rsc.orgnih.gov
Use of Renewable Feedstocks: A long-term goal in sustainable chemistry is the transition from petrochemical-based starting materials to renewable feedstocks. Future research could explore pathways to synthesize this compound or its precursors from bio-based sources, aligning with the principles of a circular economy.
Table 1: Comparison of Potential Sustainable Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus | Relevant Findings for Related Compounds |
|---|---|---|---|
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced byproducts. chemistryjournals.net | Screening and engineering of specific alcohol dehydrogenases (ADHs); cofactor regeneration systems. mdpi.com | Successful reduction of 4-alkylcyclohexanones to cis-alcohols using ADHs. mdpi.commdpi.com |
| Advanced Catalysis | High yield, potential for catalyst recycling, milder conditions than traditional methods. google.com | Development of novel metal catalysts (e.g., Ni, Pd, Pt, Rh) on various supports (e.g., carbon, alumina, silica). google.com | Synthesis from biphenyl using catalysts like Raney Nickel or Palladium/Carbon achieves high yields (79-82%). google.com |
| Mechanochemistry | Solvent-free conditions, reduced energy consumption, potentially faster reaction times. rsc.orgnih.gov | Adaptation of reaction steps to ball milling or other mechanochemical techniques. | General applicability for producing pharmaceutically important molecules without solvents. rsc.org |
Advanced Computational Modeling for Predictive Toxicology and Reactivity
Computational toxicology and chemistry are becoming indispensable tools for assessing the safety and reactivity of chemical compounds early in the development process, reducing reliance on animal testing. nih.govnih.gov For this compound, in silico methods can provide crucial insights into its potential hazards and chemical behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use a chemical's structure to predict its physicochemical, biological, and toxicological properties. nih.govljmu.ac.uk Future research should focus on developing and validating QSAR models to predict various toxicity endpoints for this compound, such as acute and chronic systemic toxicity, reproductive toxicity, and ecotoxicity. europa.eunih.govaftonchemical.com These models are built by correlating molecular descriptors with experimental data from a set of similar compounds. nih.gov The development of robust models requires high-quality data and adherence to OECD validation principles. aftonchemical.com
Molecular Docking and Dynamics: These techniques can predict how this compound might interact with biological macromolecules, such as enzymes or receptors. japsonline.commdpi.com By simulating the binding affinity and conformation of the compound at a target's active site, molecular docking can help identify potential mechanisms of action or toxicity. biointerfaceresearch.com This approach is valuable for prioritizing further experimental investigation into the compound's biological effects. mdpi.com
Predictive Reactivity using Quantum Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can predict a molecule's reactivity. scienceopen.comnsps.org.ng These methods can be used to understand the stability of this compound and predict its behavior in various chemical reactions by analyzing its frontier molecular orbitals (HOMO and LUMO). nsps.org.ngnih.gov This information is crucial for designing safer chemical processes and predicting potential degradation pathways in the environment. researchgate.netpeerj.com
Table 2: Key Molecular Descriptors for this compound for Use in Computational Models
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H22O | PubChem nih.gov |
| Molecular Weight | 182.30 g/mol | PubChem nih.gov |
| XLogP3-AA (LogP) | 3.8 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
Exploration of Undiscovered Biological Activities and Therapeutic Potential
While this compound is primarily used in industrial applications, its structural similarity to other biologically active cyclohexane (B81311) derivatives suggests it may possess undiscovered pharmacological properties. The identification of this compound in the plant Artemisia monosperma further supports the rationale for exploring its bioactivity. nih.gov
Future research in this area should involve:
Broad-Spectrum Pharmacological Screening: A systematic screening of this compound against a wide range of biological targets could uncover novel activities. Studies on other cyclohexane derivatives have revealed antimicrobial, antibacterial, and antifungal properties. researchgate.netcabidigitallibrary.orgmdpi.com Therefore, initial screening could focus on its efficacy against various pathogenic bacteria and fungi, including multidrug-resistant strains. cabidigitallibrary.org
Antiproliferative and Anticancer Activity: Given that some complex cyclohexane derivatives have shown antiproliferative activities, it would be valuable to test this compound for potential anticancer effects against various human cancer cell lines. cabidigitallibrary.org
Enzyme Inhibition Assays: Many therapeutic agents act by inhibiting specific enzymes. Screening this compound against panels of key enzymes involved in human diseases (e.g., kinases, proteases, cyclooxygenases) could identify novel therapeutic leads.
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, the next step would be to synthesize a library of derivatives of this compound. By systematically modifying its chemical structure, researchers can conduct SAR studies to optimize potency and selectivity, potentially leading to the development of new therapeutic agents.
Comprehensive Environmental Impact Assessment and Remediation Strategies
Understanding the environmental fate and effects of this compound is critical for ensuring its safe and sustainable use. A comprehensive environmental impact assessment, guided by standardized testing protocols, is a key future research direction.
Environmental Fate and Transport: Studies are needed to determine the compound's behavior in different environmental compartments. This includes measuring its potential for biodegradation in soil and water, its atmospheric photo-oxidation rate, and its tendency to adsorb to soil and sediment. researchgate.net For related oxo-process chemicals like 2-ethylhexanol, studies have shown they are readily biodegradable. researchgate.net Similar standardized tests (e.g., OECD guideline tests) should be conducted for this compound to determine its persistence.
Ecotoxicity Testing: A full ecotoxicological profile should be established by conducting acute and chronic toxicity tests on representative aquatic organisms, including fish, invertebrates (e.g., daphnia), and algae. researchgate.net This data is essential for determining the potential risk to aquatic ecosystems.
Bioaccumulation Potential: The compound's octanol-water partition coefficient (LogP) of 3.8 suggests a potential for bioaccumulation. nih.gov Experimental studies using standardized methods are required to determine its actual bioconcentration factor (BCF) in aquatic organisms to assess this risk accurately. aftonchemical.com
Development of Remediation Strategies: In the event of an environmental release, effective remediation strategies are necessary. Research could focus on bioremediation approaches, utilizing microorganisms capable of degrading this compound, or developing advanced oxidation processes to break down the compound in contaminated water.
Integration of Omics Technologies in Toxicological and Biological Studies
Omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offer a systems-biology approach to understanding the interaction between a chemical and a biological system. nih.gov Applying these technologies to this compound can provide deep mechanistic insights into its biological effects. imrpress.com
Toxicogenomics: This field studies how a genome responds to exposure to toxic substances. nih.gov By analyzing changes in gene expression (transcriptomics) in cells or organisms exposed to this compound, researchers can identify the molecular pathways that are perturbed. imrpress.com This can help elucidate its mechanism of action, identify biomarkers of exposure, and improve risk assessment. imrpress.com The Comparative Toxicogenomics Database (CTD) is a valuable resource for integrating such data. nih.gov
Proteomics: Proteomics involves the large-scale study of proteins. imrpress.com Analyzing changes in the proteome following exposure to this compound can reveal alterations in protein expression and post-translational modifications, providing further detail on the cellular response and potential toxicity mechanisms. imrpress.com
Metabolomics: This is the study of small-molecule metabolites within cells, tissues, or organisms. Exposure to this compound could alter metabolic pathways. Analyzing the metabolome can provide a functional readout of the cellular state and help identify specific biochemical disruptions caused by the compound. nih.gov
The integration of these omics datasets can help construct Adverse Outcome Pathways (AOPs), which link a molecular initiating event to an adverse outcome at the organism or population level, providing a powerful framework for modern toxicology and risk assessment. imrpress.com
Nanomaterial-based Applications and Interactions
The unique properties of nanomaterials have opened up new avenues in various scientific fields. Future research could explore the interface between this compound and nanotechnology in two main areas.
Functionalization of Nanoparticles: The hydroxyl group of this compound provides a reactive site for attaching the molecule to the surface of nanoparticles. The bulky, lipophilic cyclohexyl groups could be used to modify the surface properties of nanomaterials, for instance, to improve their dispersion in non-polar matrices or to create specific functionalities for applications in catalysis or materials science.
Studying Interactions with Nanomaterials: As nanomaterials become more prevalent, understanding their interactions with other environmental chemicals is crucial. This compound could serve as a model compound to study how cyclic alcohols adsorb to, interact with, and are potentially transformed by various types of nanomaterials. This research is vital for assessing the combined environmental impact of chemical and nanomaterial co-exposure.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-cyclohexylcyclohexanol, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via catalytic hydrogenation of 4-cyclohexylcyclohexanone using palladium or nickel catalysts. Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. tetrahydrofuran), temperature (60–100°C), and hydrogen pressure (1–3 atm). Post-reaction purification typically employs fractional distillation or recrystallization in non-polar solvents like hexane .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the stereochemistry and substitution pattern. Gas Chromatography-Mass Spectrometry (GC/MS) with electron ionization (EI) at 70 eV provides molecular weight and fragmentation patterns. Retention indices (e.g., using Kovats indices) help distinguish isomers .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use nitrile gloves and fume hoods to avoid skin/eye contact and inhalation. In case of spills, absorb with inert materials (e.g., silica gel) and dispose as hazardous waste. Emergency procedures include flushing eyes with water for 15 minutes and consulting safety data sheets (SDS) for toxicity profiles .
Advanced Research Questions
Q. How can stereochemical outcomes in this compound synthesis be controlled, and what mechanisms explain isomer formation?
- Methodological Answer : Stereoselectivity arises from steric effects during hydrogenation. Axial vs. equatorial cyclohexyl group positioning can be controlled using chiral catalysts (e.g., BINAP-Ru complexes). Density Functional Theory (DFT) simulations model transition states to predict dominant isomers .
Q. What solvent systems enhance the stability of this compound in long-term storage?
- Methodological Answer : Stability studies show degradation <5% over 12 months when stored in amber glass under argon at −20°C. Polar aprotic solvents (e.g., DMSO) minimize oxidation, while acidic/basic conditions accelerate decomposition. Monitor via periodic HPLC analysis .
Q. How do contradictory NMR data for this compound arise, and how can they be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
